molecular formula C11H20ClN B13948370 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane

2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane

Katalognummer: B13948370
Molekulargewicht: 201.73 g/mol
InChI-Schlüssel: LBSNHCHYRIQYTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif. This compound is part of a broader class of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic structure imparts rigidity and three-dimensionality, making it an interesting scaffold for drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving minimal chromatographic purifications to make it economically viable. The use of continuous flow chemistry and automated synthesis platforms can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles such as amines and alcohols, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for a high degree of specificity in binding, making it a valuable tool in drug discovery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane apart is its chloromethyl group, which provides a versatile handle for further chemical modifications. This feature, combined with its spirocyclic structure, makes it a unique and valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C11H20ClN

Molekulargewicht

201.73 g/mol

IUPAC-Name

2-(chloromethyl)-6-propan-2-yl-6-azaspiro[3.4]octane

InChI

InChI=1S/C11H20ClN/c1-9(2)13-4-3-11(8-13)5-10(6-11)7-12/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

LBSNHCHYRIQYTC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC2(C1)CC(C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.